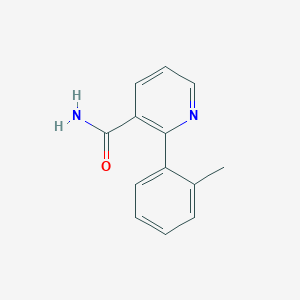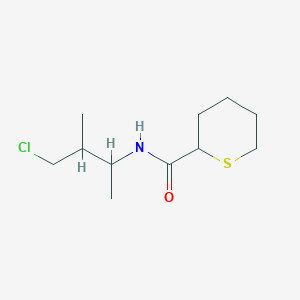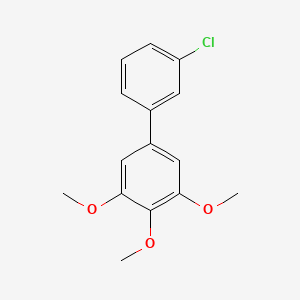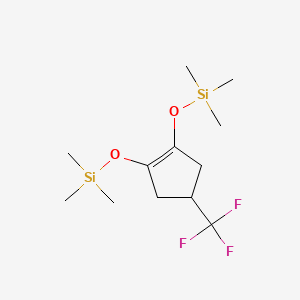
((4-(Trifluoromethyl)cyclopent-1-ene-1,2-diyl)bis(oxy))bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4-(Trifluoromethyl)cyclopent-1-ene-1,2-diyl)bis(oxy))bis(trimethylsilane) is an organosilicon compound with the molecular formula C12H23F3O2Si2. This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopentene ring, which is further connected to two trimethylsilane groups through oxygen atoms. It is primarily used in research and development due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((4-(Trifluoromethyl)cyclopent-1-ene-1,2-diyl)bis(oxy))bis(trimethylsilane) typically involves the reaction of cyclopentene derivatives with trifluoromethylating agents and subsequent silylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. For example, the reaction may be carried out in an inert atmosphere using anhydrous solvents and a base to facilitate the formation of the desired product.
Industrial Production Methods
While the compound is mainly produced on a laboratory scale for research purposes, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the consistency and quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
((4-(Trifluoromethyl)cyclopent-1-ene-1,2-diyl)bis(oxy))bis(trimethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced silicon-containing compounds.
Substitution: The trimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
((4-(Trifluoromethyl)cyclopent-1-ene-1,2-diyl)bis(oxy))bis(trimethylsilane) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of silicon-based biomaterials and as a tool for studying silicon’s role in biological systems.
Medicine: Research into its potential use in drug delivery systems and as a component of medical devices is ongoing.
Industry: It is used in the development of advanced materials, including coatings, adhesives, and sealants, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which ((4-(Trifluoromethyl)cyclopent-1-ene-1,2-diyl)bis(oxy))bis(trimethylsilane) exerts its effects involves interactions with various molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and stability, while the trimethylsilane groups can enhance its solubility and compatibility with other materials. These interactions can lead to the formation of stable complexes and facilitate various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ((4-(Trifluoromethyl)cyclopent-1-ene-1,2-diyl)bis(oxy))bis(trimethylsilane)
- ((4-(Trifluoromethyl)cyclopent-1-ene-1,2-diyl)bis(oxy))bis(dimethylsilane)
- ((4-(Trifluoromethyl)cyclopent-1-ene-1,2-diyl)bis(oxy))bis(methylsilane)
Uniqueness
The uniqueness of ((4-(Trifluoromethyl)cyclopent-1-ene-1,2-diyl)bis(oxy))bis(trimethylsilane) lies in its specific combination of trifluoromethyl and trimethylsilane groups. This combination imparts unique chemical properties, such as enhanced stability, reactivity, and solubility, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H23F3O2Si2 |
|---|---|
Molekulargewicht |
312.47 g/mol |
IUPAC-Name |
trimethyl-[4-(trifluoromethyl)-2-trimethylsilyloxycyclopenten-1-yl]oxysilane |
InChI |
InChI=1S/C12H23F3O2Si2/c1-18(2,3)16-10-7-9(12(13,14)15)8-11(10)17-19(4,5)6/h9H,7-8H2,1-6H3 |
InChI-Schlüssel |
FTNXOXOJMJLIBG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=C(CC(C1)C(F)(F)F)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13007996.png)


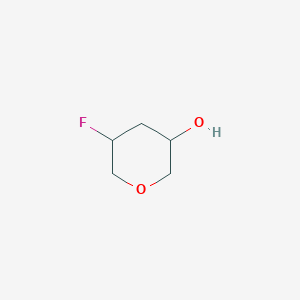
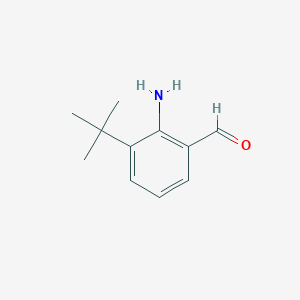
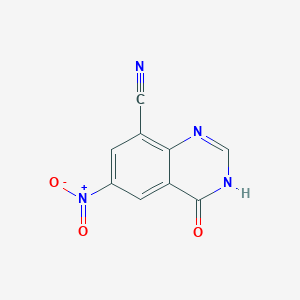
![N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13008048.png)

![7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13008055.png)
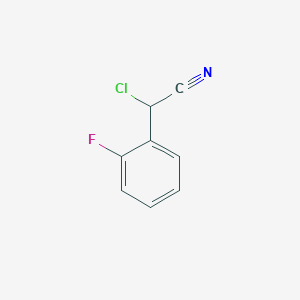
![Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate](/img/structure/B13008058.png)
